

Independent Review of ADX71149 (JNJ-40411813) Efficacy in Treatment-Resistant Epilepsy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J-1149

Cat. No.: B12362954

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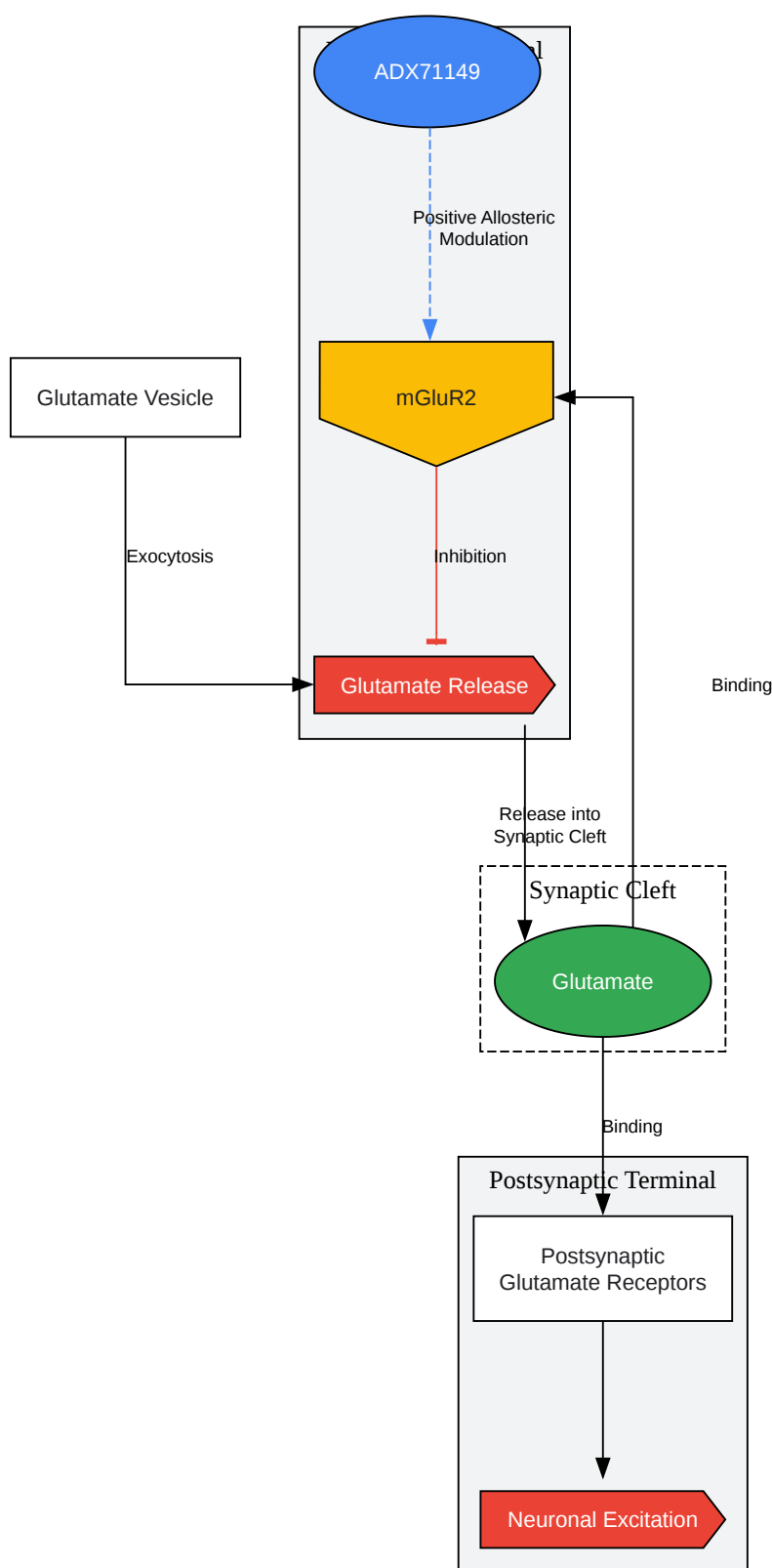
An objective analysis of the clinical findings for the mGluR2 positive allosteric modulator ADX71149 and its comparison with alternative therapeutic strategies for patients with focal onset seizures inadequately controlled by current medications.

This guide provides a comprehensive and independent validation of the pivotal findings concerning the investigational drug ADX71149, also known as JNJ-40411813. Developed through a collaboration between Addex Therapeutics and Janssen Pharmaceuticals, ADX71149 was evaluated for its efficacy as an adjunctive therapy in patients with treatment-resistant epilepsy. The core finding of the Phase 2 clinical trial was the failure to meet its primary endpoint, leading to the discontinuation of its development for this indication.^{[1][2]} This document will detail the experimental design of the pivotal study, present the available data in a comparative context, and discuss alternative treatment modalities for this patient population.

Mechanism of Action: Targeting Glutamatergic Dysregulation

ADX71149 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][3][4]} Glutamate is the primary excitatory neurotransmitter in the brain, and its overactivity is implicated in the initiation and propagation of seizures.^{[1][4]} The mGluR2 receptor, a G protein-coupled receptor, acts as a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.^{[5][6]} As a PAM, ADX71149 does not directly activate the

mGluR2 receptor but enhances its sensitivity to the endogenous ligand, glutamate.[4] This modulatory action is intended to amplify the natural negative feedback mechanism on glutamate release, thereby reducing neuronal hyperexcitability and, theoretically, seizure frequency.[1][4]



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Caption: Mechanism of action for ADX71149 as an mGluR2 PAM.

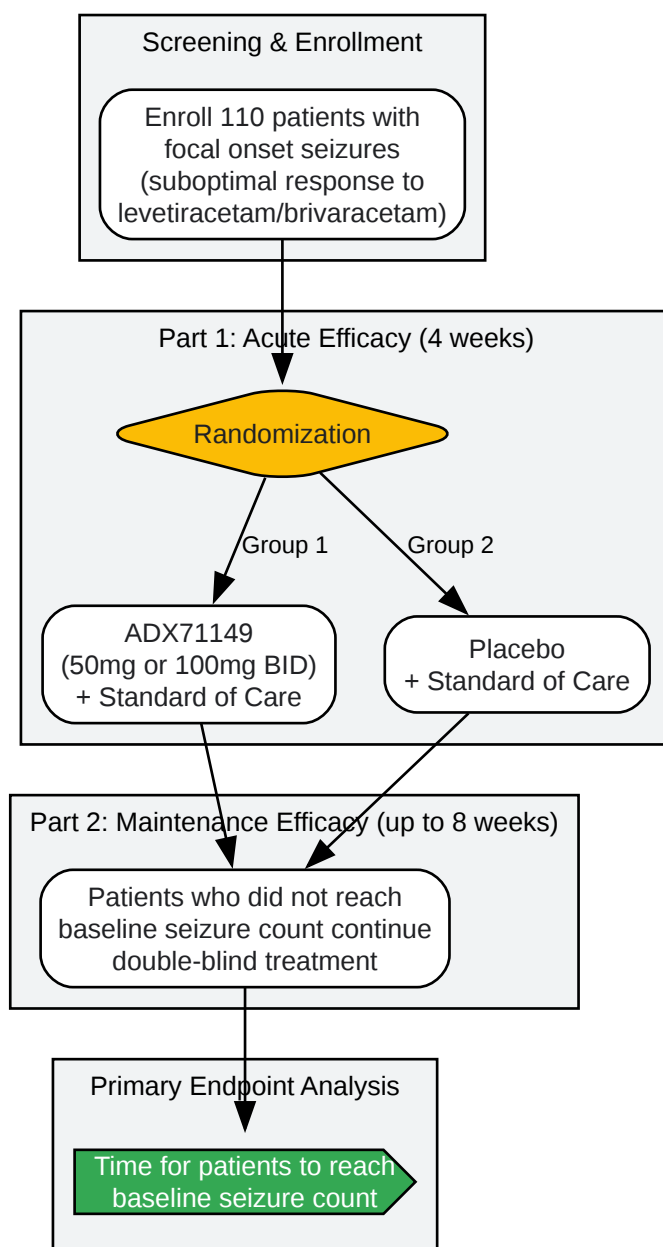
Clinical Findings: The Phase 2 Epilepsy Study (NCT04836559)

The primary evidence for the efficacy of ADX71149 in epilepsy was anticipated from a multi-center, placebo-controlled Phase 2 clinical trial.^[7] The study's key objective was to assess the efficacy, safety, and tolerability of ADX71149 as an adjunctive therapy.^{[1][3]}

Experimental Protocol

The study enrolled 110 evaluable patients with focal onset seizures who had an inadequate response to treatment with levetiracetam or brivaracetam.^[1] Participants were administered either ADX71149 or a placebo in addition to their standard antiepileptic drug regimen. The dosing for ADX71149 was 50 mg or 100 mg twice daily, with a higher dose for patients on CYP3A4-inducing medications.^[1]

The primary endpoint was the "time for patients to reach baseline seizure count."^{[1][3]} This endpoint measures the duration it takes for the number of seizures to return to the individual's baseline frequency observed before the trial. A longer time to reach baseline would indicate a therapeutic effect. The study was conducted in two parts: an initial 4-week acute efficacy evaluation, followed by a maintenance phase of up to 8 weeks for patients who had not reached their baseline seizure count.^{[1][8]}



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Caption: Workflow of the ADX71149 Phase 2 Epilepsy Study (NCT04836559).

Performance Data

The top-line results of the Phase 2 study, announced in April 2024, indicated that ADX71149 did not achieve statistical significance for its primary endpoint.^{[1][3][7]} While the drug was reported to be safe and well-tolerated, its efficacy in extending the time to baseline seizure

count was not superior to placebo.[1] Following these results, Janssen Pharmaceuticals (now J&J Innovative Medicine) decided to halt the development of ADX71149 for epilepsy.[2]

Metric	ADX71149 (JNJ-40411813)	Placebo
Primary Endpoint	Did not achieve statistical significance	-
Patient Population	110 evaluable patients with focal onset seizures	Included in the 110 total
Intervention	Adjunctive therapy to levetiracetam or brivaracetam	Adjunctive therapy to levetiracetam or brivaracetam
Safety	Reported as safe and well-tolerated	-

Comparison with Alternative Treatments

For patients with focal onset seizures who are resistant to initial treatments like levetiracetam, several alternative therapeutic avenues exist. The failure of ADX71149 underscores the ongoing challenge in developing novel treatments for this patient population. Below is a comparison of ADX71149's profile with established and emerging alternatives.

Treatment Modality	Mechanism of Action	Reported Efficacy in Drug-Resistant Focal Epilepsy	Key Limitations/Adverse Effects
ADX71149 (Investigational)	mGluR2 Positive Allosteric Modulator	Failed to demonstrate efficacy in a Phase 2 trial. [1] [7]	Development for epilepsy has been discontinued. [2]
Brivaracetam	High-affinity ligand for synaptic vesicle protein 2A (SV2A). [9]	Effective in reducing seizure frequency as an add-on therapy. [9] [10]	Dizziness, somnolence, fatigue, and behavioral effects (though potentially less than levetiracetam). [11]
Other Third-Generation AEDs (e.g., Cenobamate, Lacosamide)	Multiple mechanisms, including sodium channel blockade.	Have demonstrated significant seizure reduction and seizure freedom rates in clinical trials.	Dose-dependent adverse effects, including dizziness, diplopia, and somnolence.
Vagus Nerve Stimulation (VNS)	Neuromodulation via electrical stimulation of the vagus nerve.	Can lead to a significant reduction in seizure frequency over time in some patients. [12]	Hoarseness, cough, shortness of breath during stimulation; surgical implantation required.
Responsive Neurostimulation (RNS)	Direct electrical stimulation of the seizure focus in the brain.	Can reduce seizure frequency and may improve over time.	Requires intracranial surgery for implantation; potential for infection and device-related complications.
Ketogenic Diet	High-fat, low-carbohydrate diet that alters brain metabolism.	Can be effective, particularly in certain pediatric epilepsy syndromes.	Restrictive and can be difficult to maintain; potential for gastrointestinal side effects, kidney stones.

Epilepsy Surgery	Resection of the brain tissue identified as the seizure focus.	Can lead to seizure freedom in a significant number of carefully selected candidates.[12]	Invasive procedure with risks of neurological deficits depending on the location of the surgery.
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Conclusion

The clinical development of ADX71149 (JNJ-40411813) for epilepsy represents a targeted approach to modulate glutamatergic neurotransmission. However, the "J-1149 findings" from the Phase 2 clinical trial (NCT04836559) did not provide evidence of efficacy for its primary endpoint in patients with treatment-resistant focal onset seizures. While the compound was well-tolerated, its failure to outperform placebo led to the cessation of its development for this indication. For researchers, scientists, and drug development professionals, the case of ADX71149 highlights the complexities of targeting the glutamate system in epilepsy and reinforces the need for continued exploration of novel mechanisms of action. For patients who do not respond to initial therapies, a range of alternative treatments, from other antiepileptic drugs to neurostimulation and surgical interventions, remain viable options that should be considered in a comprehensive epilepsy care plan.

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- To cite this document: BenchChem. [Independent Review of ADX71149 (JNJ-40411813) Efficacy in Treatment-Resistant Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362954#independent-validation-of-j-1149-findings]

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